molecular formula C16H10BrN3O B502062 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile CAS No. 353262-89-2

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile

Cat. No. B502062
CAS RN: 353262-89-2
M. Wt: 340.17g/mol
InChI Key: VADMXOZPLCPNDT-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile is a chemical compound that belongs to the class of indolizines . Indolizines are nitrogen-containing heterocycles that have a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .


Synthesis Analysis

The synthesis of indolizines, including this compound, has been achieved through various methods . One of the common methods involves the use of 4-aminopyridine and phenacyl bromides . The quaternary salts of 4-aminopyridine are obtained by stirring 4-aminopyridine with phenacyl bromides in acetone at room temperature . These salts are then treated with acetylenes in the presence of anhydrous potassium carbonate in N,N-dimethylformamide solvent to get indolizine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indolizine core, which is a nitrogen-containing heterocycle . This core is substituted with an amino group, a bromobenzoyl group, and a carbonitrile group .

Future Directions

The future directions for the study of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile and similar compounds could involve further exploration of their biological activities and potential applications. This could include the development of new synthetic methods, the study of their interactions with various biological targets, and the investigation of their potential use in medical and material applications .

properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h1-8H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADMXOZPLCPNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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